

Technical Guide to 4,5-Dimethyl-1-hexene: Properties and Experimental Considerations

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Compound of Interest

Compound Name: 4,5-Dimethyl-1-hexene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyl-1-hexene is an unsaturated aliphatic hydrocarbon with the molecular formula C8H16. As a member of the alkene family, its chemical behavior is primarily defined by the reactivity of its carbon-carbon double bond. This technical guide provides a comprehensive overview of the known chemical and physical properties of **4,5-Dimethyl-1-hexene**, along with a discussion of its synthesis, characteristic reactions, and safety considerations. This document is intended to serve as a foundational resource for professionals in research and development who may encounter or consider this compound in their work.

Chemical and Physical Properties

4,5-Dimethyl-1-hexene is a flammable liquid at room temperature.^{[1][2]} While specific experimental data for some physical properties are not readily available in public literature, computed properties and data from isomeric compounds provide valuable context for its expected characteristics.

Compound Identification

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 4,5-dimethylhex-1-ene[3] |
| CAS Number | 16106-59-5[3][4] |
| Molecular Formula | C8H16[1][3][4][5] |
| Molecular Weight | 112.21 g/mol [3] |
| Canonical SMILES | CC(C)C(C)CC=C[3][5] |
| InChI Key | UFWIBUBEFUNVNI-UHFFFAOYSA-N[3][4] |
| Synonyms | 1-Hexene, 4,5-dimethyl-; 4,5-dimethylhex-1-ene[3][4] |

Physical Properties

Precise experimental values for the boiling point, melting point, and density of **4,5-Dimethyl-1-hexene** are not consistently reported in publicly accessible databases. However, data for isomeric and related compounds can be used for estimation.

| Property | Value | Notes |
|--|--------------------|---|
| Physical State | Liquid | [1] [2] |
| Boiling Point | Not available | For comparison, 1-hexene boils at 60-66 °C and 5,5-dimethyl-1-hexene boils at 103 °C. [6] [7] |
| Melting Point | Not available | For comparison, the melting point of 1-hexene is -140 °C. [8] |
| Density | Not available | For comparison, the density of 1-hexene is 0.678 g/mL at 25 °C and 5,5-dimethyl-1-hexene is 0.709 g/mL. [6] [7] |
| Solubility | Insoluble in water | Expected behavior for a hydrocarbon. Soluble in non-polar organic solvents like alcohol, ether, and benzene. [7] [8] [9] |
| Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$) | 38.5 kJ/mol | |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. For **4,5-Dimethyl-1-hexene**, the following information is available:

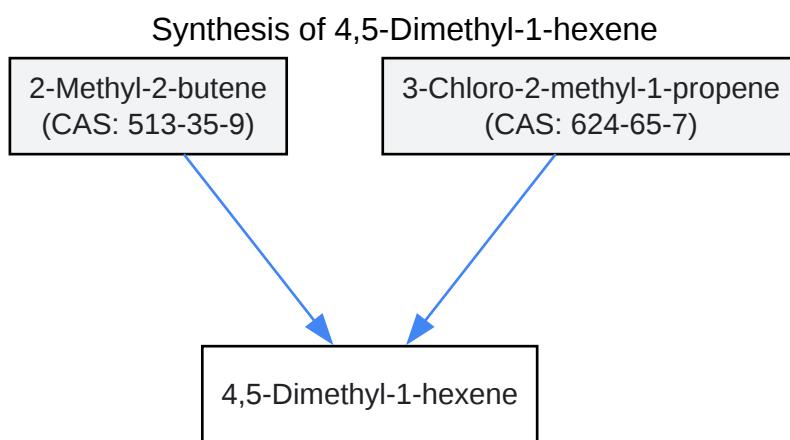
- Mass Spectrometry (MS): GC-MS data is available through the NIST Mass Spectrometry Data Center, which can be useful for identifying the compound and determining its fragmentation pattern.[\[3\]](#)[\[4\]](#)
- Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and would show characteristic peaks for the C=C double bond and C-H bonds of the alkene and alkyl groups.[\[3\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed ^1H and ^{13}C NMR spectra for **4,5-Dimethyl-1-hexene** are not readily found in the searched literature, data for isomers such as 4,4-dimethyl-1-hexene are available and can provide an indication of the expected chemical shift regions.[10] For **4,5-Dimethyl-1-hexene**, one would expect to see signals in the olefinic region (around 4.5-6.0 ppm in ^1H NMR) and the aliphatic region (around 0.8-2.2 ppm in ^1H NMR).

Synthesis and Reactivity

Synthetic Pathway

A potential synthesis route for **4,5-Dimethyl-1-hexene** has been documented, involving specific precursors.



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Caption: A diagram illustrating a known synthesis pathway for **4,5-Dimethyl-1-hexene** from its precursors.[1]

Chemical Reactivity and Experimental Protocols

The reactivity of **4,5-Dimethyl-1-hexene** is dominated by the presence of the terminal double bond, making it susceptible to electrophilic addition reactions. Common reactions include hydrogenation, halogenation, hydrohalogenation, and hydration. A particularly useful reaction in synthetic organic chemistry is hydroboration-oxidation, which results in the anti-Markovnikov addition of water across the double bond.

This protocol describes a general procedure for the hydroboration-oxidation of a terminal alkene like **4,5-Dimethyl-1-hexene** to yield the corresponding primary alcohol, 4,5-dimethyl-1-hexanol.

Materials:

- **4,5-Dimethyl-1-hexene**
- Borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$) solution (1M in THF)
- Anhydrous tetrahydrofuran (THF)
- Sodium hydroxide (NaOH) solution (e.g., 3M)
- Hydrogen peroxide (H_2O_2) solution (30%)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and ice bath

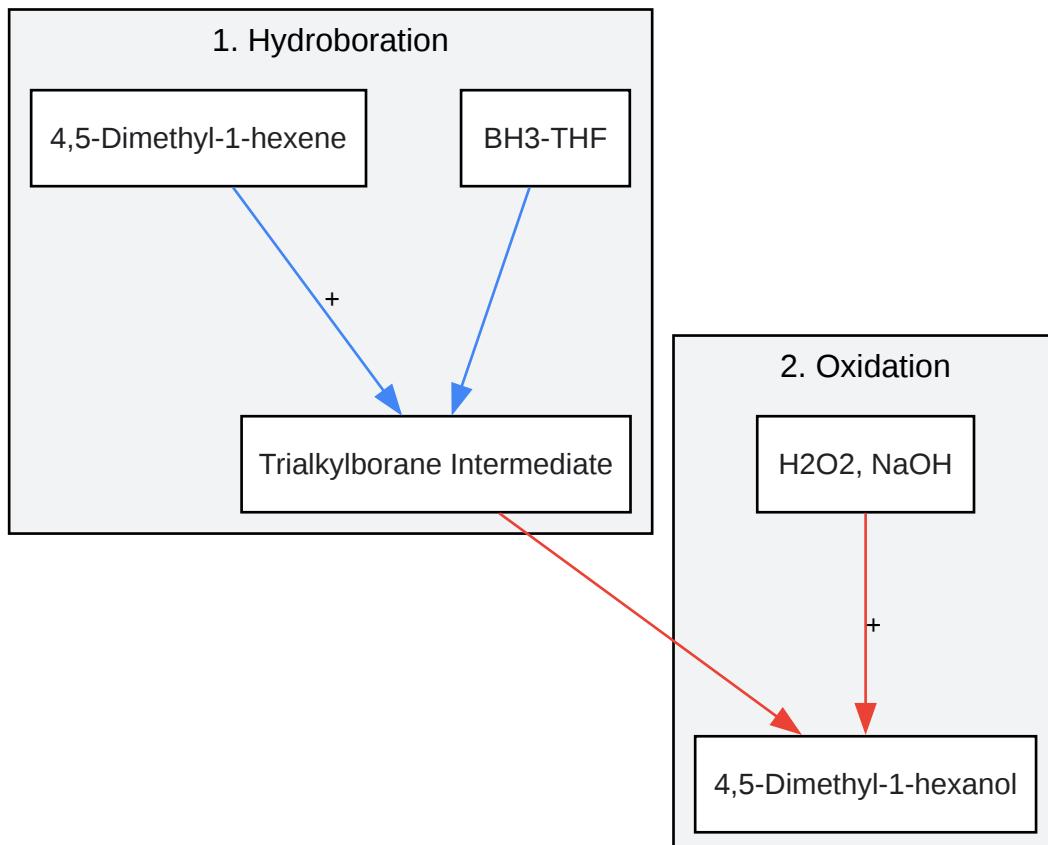
Procedure:

- Hydroboration Step:
 - In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve **4,5-Dimethyl-1-hexene** in anhydrous THF.
 - Cool the solution to 0 °C using an ice bath.
 - Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution of the alkene. The amount of $\text{BH}_3\cdot\text{THF}$ should be in a slight molar excess relative to the alkene.
 - After the addition is complete, allow the reaction mixture to stir at 0 °C for approximately one hour, then warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- Oxidation Step:

- Cool the reaction mixture back to 0 °C in an ice bath.
- Slowly and carefully add the aqueous sodium hydroxide solution to the flask, followed by the slow, dropwise addition of the 30% hydrogen peroxide solution. This step is exothermic, and the temperature should be carefully controlled.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.
- The resulting mixture can then be worked up by separating the organic layer, extracting the aqueous layer with a suitable organic solvent (e.g., diethyl ether), combining the organic layers, washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure to yield the crude alcohol product. Purification can be achieved by distillation or column chromatography.

Hydroboration-Oxidation of 4,5-Dimethyl-1-hexene



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Caption: A workflow diagram of the hydroboration-oxidation reaction of **4,5-Dimethyl-1-hexene**.

Role in Signaling Pathways and Drug Development

Based on a comprehensive search of publicly available literature, there is currently no evidence to suggest that **4,5-Dimethyl-1-hexene** plays a direct role in biological signaling pathways or is utilized as a key intermediate in current drug development programs. Its primary relevance to the pharmaceutical and life sciences industries would likely be as a simple hydrocarbon solvent or a potential starting material for more complex molecular scaffolds, though specific applications are not widely documented.

Safety and Handling

4,5-Dimethyl-1-hexene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

- Flammability: It is a highly flammable liquid and vapor.[3][11] Keep away from heat, sparks, open flames, and other ignition sources.
- Health Hazards: Overexposure may cause skin and eye irritation.[3][11] Inhalation of vapors may have anesthetic effects, leading to drowsiness, dizziness, and headache.[2][3][11]
- Aspiration Hazard: Similar to other low-viscosity hydrocarbons, it may be fatal if swallowed and enters the airways.[3]

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

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